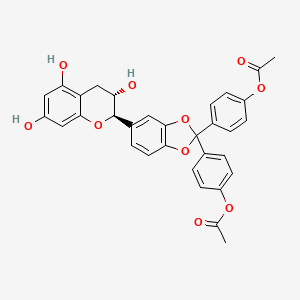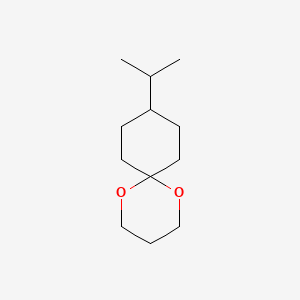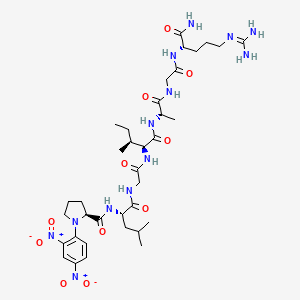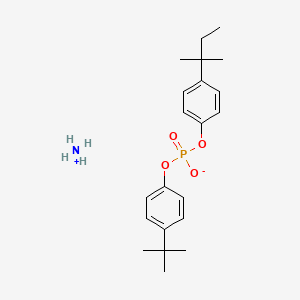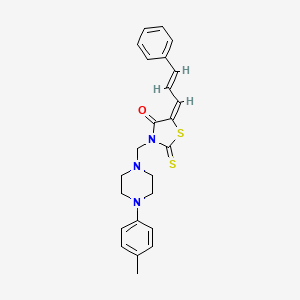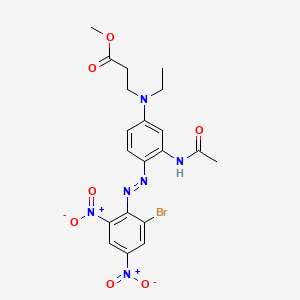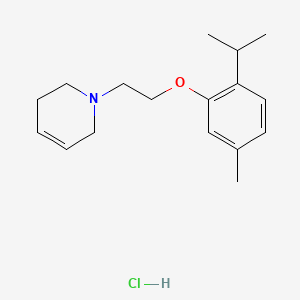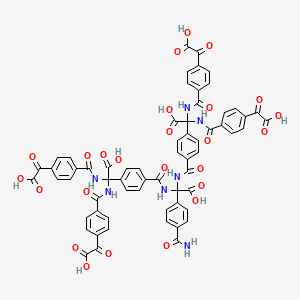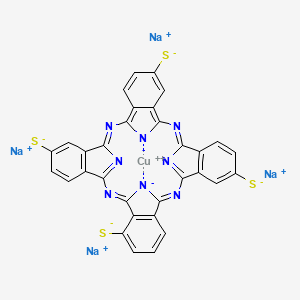
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt is a complex organic compound belonging to the phthalocyanine family. Phthalocyanines are large, aromatic, macrocyclic compounds known for their stability and unique electronic properties. This particular compound is a copper-based phthalocyanine derivative, which has been modified with thiol groups and sodium ions to enhance its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt typically involves the tetrapolymerization of phthalodinitrile in the presence of a copper salt and a thiolating agent. The reaction is often carried out under solvothermal conditions, which involve heating the reactants in a high-boiling solvent such as quinoline or pyridine . The thiol groups are introduced through the reaction with a thiolating agent like sodium thiolate, and the final product is purified using hot ethanol to remove impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The copper center can be reduced or oxidized, altering the electronic properties of the compound.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions to prevent degradation of the phthalocyanine core.
Major Products
The major products formed from these reactions include disulfide-linked phthalocyanine dimers, reduced copper phthalocyanine complexes, and various substituted derivatives with different functional groups attached to the thiol sites.
Scientific Research Applications
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making the compound effective in photodynamic therapy . The copper center also plays a role in redox reactions, facilitating electron transfer processes that are crucial for its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
(29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-κ2N,N’)cobalt: Similar structure but with cobalt instead of copper, used in different catalytic applications.
Silicon phthalocyanines: Possess additional axial bonds that reduce aggregation and enhance solubility, used in photothermal and photoimmunotherapy.
Zinc phthalocyanines: Known for their use in photodynamic therapy and as photosensitizers in dye-sensitized solar cells.
Uniqueness
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt is unique due to its combination of thiol groups and copper center, which provide enhanced reactivity and solubility. Its ability to generate ROS upon light activation makes it particularly valuable in medical applications such as photodynamic therapy.
Properties
CAS No. |
93939-67-4 |
|---|---|
Molecular Formula |
C32H12CuN8Na4S4 |
Molecular Weight |
792.3 g/mol |
IUPAC Name |
copper;tetrasodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-5,15,24,33-tetrathiolate |
InChI |
InChI=1S/C32H16N8S4.Cu.4Na/c41-13-4-7-16-20(10-13)29-33-25(16)35-30-22-12-15(43)6-9-18(22)27(37-30)39-32-24-19(2-1-3-23(24)44)28(40-32)38-31-21-11-14(42)5-8-17(21)26(34-29)36-31;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44);;;;;/q-2;+2;4*+1/p-4 |
InChI Key |
MVESFDPGJLNXQX-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C(=C1)[S-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)[S-])C(=N7)N=C2[N-]3)[S-])C9=C4C=CC(=C9)[S-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


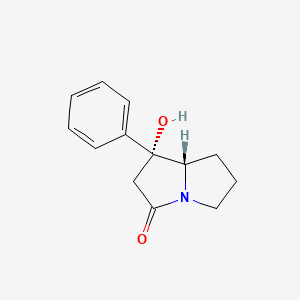
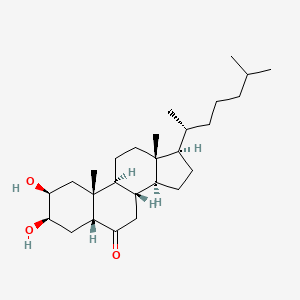

![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
